molecular formula C25H28O6S2 B6477937 2-methyl-4-[(2,4,5-trimethylbenzenesulfonyl)oxy]phenyl 2,4,5-trimethylbenzene-1-sulfonate CAS No. 2640835-89-6

2-methyl-4-[(2,4,5-trimethylbenzenesulfonyl)oxy]phenyl 2,4,5-trimethylbenzene-1-sulfonate

Cat. No.: B6477937
CAS No.: 2640835-89-6
M. Wt: 488.6 g/mol
InChI Key: IQJQRYNKXGLIGL-UHFFFAOYSA-N
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Description

2-Methyl-4-[(2,4,5-trimethylbenzenesulfonyl)oxy]phenyl 2,4,5-trimethylbenzene-1-sulfonate is a bis-sulfonate ester characterized by two sulfonate groups linked via ester bonds to a central phenyl ring and substituted benzenesulfonyl groups. The compound features multiple methyl substituents on both the central phenyl ring and the benzenesulfonyl moieties, which significantly influence its steric and electronic properties.

Properties

IUPAC Name

[3-methyl-4-(2,4,5-trimethylphenyl)sulfonyloxyphenyl] 2,4,5-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6S2/c1-15-10-20(6)24(13-17(15)3)32(26,27)30-22-8-9-23(19(5)12-22)31-33(28,29)25-14-18(4)16(2)11-21(25)7/h8-14H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJQRYNKXGLIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC(=C(C=C2)OS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-4-[(2,4,5-trimethylbenzenesulfonyl)oxy]phenyl 2,4,5-trimethylbenzene-1-sulfonate , with CAS number 2640835-89-6, is a sulfonated organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H28O6S2C_{25}H_{28}O_6S_2, and it has a molecular weight of approximately 494.62 g/mol. The structure features multiple functional groups, including sulfonate and methyl groups, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC25H28O6S2
Molecular Weight494.62 g/mol
CAS Number2640835-89-6

The biological activity of 2-methyl-4-[(2,4,5-trimethylbenzenesulfonyl)oxy]phenyl 2,4,5-trimethylbenzene-1-sulfonate is primarily attributed to its interaction with various biological targets. Studies suggest that compounds with sulfonate groups can influence enzyme activity and receptor binding.

  • Enzyme Inhibition : Sulfonated compounds have been shown to inhibit certain enzymes involved in metabolic pathways. For example, the inhibition of cyclooxygenase (COX) enzymes can lead to anti-inflammatory effects.
  • Receptor Modulation : The compound may act as a modulator for nuclear hormone receptors such as PPAR (Peroxisome Proliferator-Activated Receptor), which plays a role in lipid metabolism and glucose homeostasis.

Case Studies

  • Antidiabetic Activity : A study evaluated the antidiabetic potential of sulfonated derivatives similar to this compound. The results indicated that these compounds could enhance insulin sensitivity by activating PPARγ pathways .
  • Anti-inflammatory Properties : Research demonstrated that sulfonated compounds could reduce inflammation markers in vivo, suggesting potential therapeutic applications for conditions like arthritis and metabolic syndrome.
  • Antimicrobial Activity : Some studies have reported that sulfonated phenolic compounds exhibit antimicrobial properties against various bacterial strains, indicating their potential as antibacterial agents.

Toxicity and Safety

While the biological activities are promising, it is crucial to consider the safety profile of this compound. Preliminary toxicity studies indicate that high concentrations may lead to cytotoxic effects in certain cell lines. Further research is needed to establish safe dosage levels for therapeutic applications.

Comparative Analysis

To understand the unique properties of 2-methyl-4-[(2,4,5-trimethylbenzenesulfonyl)oxy]phenyl 2,4,5-trimethylbenzene-1-sulfonate better, it is helpful to compare it with related compounds:

Compound NameBiological ActivityReference
5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]}thiazolidine-2,4-dionesAntidiabetic via PPARγ activation
Methyl (Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoateEnzyme inhibition; potential anti-inflammatory effects
TrimethylbenzenesulfonateAntimicrobial properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the sulfonate ester family, which includes derivatives such as methylsulfonylbenzoic acids and nitroimidazole-based sulfonates. Key comparisons are outlined below:

Compound Structure Key Properties Applications
Target Compound Bis-sulfonate ester High steric hindrance due to methyl groups; likely low water solubility Hypothesized as synthetic intermediate
2-Methylsulfonylbenzoic acid Sulfonic acid derivative Molecular weight: 200.21; mp 137–140°C; soluble in polar solvents (e.g., DMSO) Research reagent, organic synthesis
3-Methylsulfonylbenzoic acid Sulfonic acid derivative Molecular weight: 200.21; mp 230°C; reacts with bases to form salts Pharmaceutical intermediates
Trinitroimidazole derivatives Nitroimidazole with sulfonate High thermal stability (decomp. >200°C); low sensitivity to impact/friction Energetic materials, insensitive explosives

Thermal and Physical Properties

  • Thermal Stability : The target compound’s extensive methyl substitution may enhance thermal stability, akin to trinitroimidazole derivatives (decomposition >200°C) . In contrast, methylsulfonylbenzoic acids exhibit lower thermal resilience, with melting points below 230°C .
  • Solubility : The target compound’s lipophilic methyl groups likely reduce water solubility compared to polar sulfonic acids like 3-methylsulfonylbenzoic acid, which dissolves in basic aqueous solutions .

Functional Performance

  • Reactivity : Sulfonate esters typically act as alkylating agents. The target compound’s steric hindrance may reduce reactivity relative to less-substituted analogues, aligning with trends observed in hindered sulfonic esters .
  • Safety Profile: While nitroimidazole sulfonates are noted for low sensitivity in energetic applications , the target compound’s safety data remain uncharacterized.

Q & A

Q. What are the key challenges in synthesizing 2-methyl-4-[(2,4,5-trimethylbenzenesulfonyl)oxy]phenyl 2,4,5-trimethylbenzene-1-sulfonate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis challenges include regioselective sulfonation, steric hindrance from trimethyl groups, and purification of the disulfonate product. Optimization strategies:

  • Temperature Control: Maintain 0–5°C during sulfonation to minimize side reactions (e.g., over-sulfonation) .
  • Catalyst Use: Employ pyridine or DMAP to enhance reactivity of sulfonyl chloride intermediates .
  • Purification: Use preparative HPLC with a C18 column and methanol/water gradient (70:30 to 95:5) to isolate the target compound from byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., trimethyl groups at 2,4,5 positions) and sulfonate linkage integrity .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M-H]⁻ at m/z 512.1543) .
  • HPLC-PDA: Use a phenyl-hexyl column (4.6 × 250 mm, 5 µm) with UV detection at 254 nm to assess purity (>98%) .

Q. What solvents and pH conditions are optimal for solubilizing this compound in experimental settings?

Methodological Answer:

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to sulfonate groups; limited solubility in water (<0.1 mg/mL at 25°C) .
  • pH Stability: Stable in buffered solutions (pH 4.6–7.4). For aqueous studies, use sodium acetate buffer (pH 4.6) with 1-octanesulfonate to prevent aggregation .

Advanced Research Questions

Q. How does the compound’s environmental fate vary across different matrices (e.g., water, soil)?

Methodological Answer:

  • Adsorption Studies: Use solid-phase extraction (SPE) with Oasis HLB cartridges to quantify adsorption coefficients (log Kd = 2.8–3.5 in soil) .
  • Photodegradation: Expose to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via LC-MS/MS. Half-life ranges from 48–72 hours depending on dissolved organic carbon content .

Q. What experimental designs are suitable for studying its interactions with biological macromolecules?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Measure binding affinity to serum albumin (e.g., Kd = 10⁻⁶ M) .
  • Molecular Dynamics Simulations: Use AMBER or GROMACS to model sulfonate group interactions with DNA minor grooves .
  • In Vitro Assays: Apply randomized block designs (4 replicates, 5 plants/group) to assess phytotoxicity in model organisms .

Q. How can contradictory data on its thermal stability be resolved?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Compare melting points (mp) under inert (N₂) vs. oxidative (air) atmospheres. Discrepancies arise from oxidation of methyl groups at >200°C .
  • Thermogravimetric Analysis (TGA): Decomposition onset at 220°C in air vs. 260°C in N₂ .

Methodological Considerations for Contradictory Data

  • Batch Variability: Compare CAS RN and synthesis protocols across studies to identify impurities (e.g., mono-sulfonate byproducts) .
  • Matrix Effects: Normalize data using internal standards (e.g., deuterated triclosan) in LC-MS/MS workflows .

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